molecular formula C18H13N3O3S B2926230 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide CAS No. 941997-91-7

3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Cat. No. B2926230
M. Wt: 351.38
InChI Key: SJHOAPCCLZICMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of naphthalene and has a molecular formula of C19H14N4O2S.

Scientific Research Applications

Pharmacological Potential and Therapeutic Applications

Computational and Pharmacological Evaluation

A study conducted by M. Faheem (2018) explored the computational and pharmacological potentials of 1,3,4-oxadiazole derivatives, focusing on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated varied binding and inhibitory effects across different targets, including epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). For example, certain derivatives showed good affinity for COX-2 and 5-LOX, correlating with high analgesic and anti-inflammatory effects, while others displayed potent antioxidant potential and significant efficacy in toxicity assessment and tumor inhibition (Faheem, 2018).

Microbiological Evaluation

In research led by A. Voskienė et al. (2012), novel naphthalene-1,4-diones with 5-oxopyrrolidine moieties, including compounds with oxadiazole fragments, were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives showed significant antifungal activity against Candida tenuis and Aspergillus niger at low concentrations, indicating the potential of these compounds in developing new antimicrobial agents (Voskienė et al., 2012).

Anticancer Evaluation

A study highlighted the synthesis and characterization of benzimidazole derivatives with oxadiazole substitutions, which were evaluated for their in vitro anticancer activity. Notably, one compound was found to be most active on breast cancer cell lines, suggesting the relevance of these compounds in cancer research and potential therapeutic applications (Salahuddin et al., 2014).

Material Science and Chemical Synthesis Applications

Efficient Synthesis Using Microwaves

K. Mogilaiah et al. (2006) demonstrated an efficient method for synthesizing 1-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-3-(p-methoxyphenyl)-1H-[1,8]naphthyridin-2-ones using microwaves in solventless conditions. This approach showcases the versatility of oxadiazole compounds in chemical synthesis and the development of novel materials (Mogilaiah et al., 2006).

properties

IUPAC Name

3-methoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-23-14-10-12-6-3-2-5-11(12)9-13(14)16(22)19-18-21-20-17(24-18)15-7-4-8-25-15/h2-10H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHOAPCCLZICMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

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